3,4,5-Tri-O-caffeoylquinic acid (TCQA) is a tricaffeoyl ester of quinic acid. The compound has been identified in various plant species, with quantitative data available for some sources.
Table 1: Documented Natural Sources of TCQA
| Source Plant | Plant Part | Quantitative Presence | Reference / Note |
|---|---|---|---|
| Lonicera japonica (Japanese Honeysuckle) | Flower Buds | Identified | [1] |
| Sweet Potato (Ipomoea batatas) | Leaves | 0.04 - 0.19% Dry Weight (in 21 of 200 Mexican accessions) | [2] [3] |
| Sweet Potato (Ipomoea batatas) | Leaves | Isolated | Extraction optimized with ionic liquid [4] |
| Brazilian Propolis | - | Identified | [5] |
| Parasenecio hastatus (L.) | - | Identified | [5] |
| Aconitum koreanum | - | Isolated | [6] |
| Nymphoides peltata | Roots | Isolated | [7] |
Efficient extraction and isolation are critical for obtaining TCQA from natural matrices.
This method uses methanol or water as a reference point for comparison with advanced techniques [4].
Ionic liquids can dramatically improve extraction yield compared to conventional solvents. The protocol below using 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl) resulted in a 6.5-fold increase in the yield of 4,5-diCQA compared to methanol, and was also highly effective for TCQA [4].
This protocol outlines a standard bioassay-guided fractionation approach [7].
TCQA exhibits a wide range of biological activities by modulating key cellular signaling pathways.
Table 2: Documented Biological Activities of TCQA
| Biological Activity | Experimental Model | Key Findings / Proposed Mechanism | Citation |
|---|---|---|---|
| Neurogenesis & Cognitive Enhancement | SAMP8 mice (aging/AD model), Human Neural Stem Cells (hNSCs) | Improved spatial learning/memory; induced neuronal differentiation; activated BMP signaling; increased ATP production. | [8] |
| Hair Growth Promotion | C3H mice, Human Dermal Papilla (hDP) cells | Activated Wnt/β-catenin pathway; upregulated hair growth-associated genes; induced anagen phase. | [9] |
| Hair Pigmentation Promotion | C3H mice, Human Melanocytes, B16F10 cells | Upregulated β-catenin, MITF, and melanogenic enzymes (TYR, TYRP1, DCT). | [10] |
| Anti-inflammatory | Human Keratinocytes (HaCaT), stimulated with TNF-α | Suppressed production of IL-1β, IL-8, CCL17, CCL27; inhibited ROS and Akt/NF-κB pathways. | [6] |
| Anti-wrinkling / Anti-photoaging | UVB-irradiated Human Keratinocytes (HaCaT) | Activated Nrf2/HO-1 pathway; inhibited MAPK/NF-κB/AP-1 signaling; reduced MMP-1 synthesis. | [7] |
| HBV Replication Facilitation | HepG2.2.15 & HepAD38 cells (HBV model) | Increased HBsAg, HBeAg, HBV DNA; upregulated HBx; activated AKT/mTOR, MAPK, NF-κB pathways. Note of caution. | [1] |
| Multi-Target Signaling | Transcriptomic Meta-Analysis (6 in vitro/in vivo models) | Predicted effects on adipocyte, heart, vascular, and muscle tissues; strong influence on cell cycle regulation. | [5] |
The following diagram generalizes the key steps for evaluating TCQA's biological activity, from cell-based models to mechanistic studies, as reflected across multiple studies.
General workflow for evaluating TCQA bioactivity
TCQA exerts its diverse effects by interacting with multiple cellular signaling pathways. The following diagram synthesizes these interactions as reported in the literature.
TCQA modulates multiple signaling pathways with different effects
The table below summarizes the plants where TCQA has been found, based on technical research.
| Plant Source | Plant Part | Key Findings / Quantitative Data |
|---|---|---|
| Sweet Potato (Ipomoea batatas) | Leaves | Identified as a constituent; a 2024 study quantified content at 2.98 ± 0.09 mg CQA·g⁻¹ in water-ethanolic extracts [1]. |
| Brazilian Propolis | - | Noted as a natural source of TCQA [2]. |
| Parasenecio hastatus L. | - | A medicinal plant reported as a source for TCQA [2]. |
| Chrysothamnus paniculatus | - | Source where TCQA was identified as a "new shikimate prearomatic" compound [3]. |
For researchers aiming to isolate and identify TCQA, the following methodologies from recent studies provide a practical starting point.
Extraction from Sweet Potato Leaves [1]:
Analysis and Quantification via HPLC [1]:
TCQA exhibits multi-target bioactivities, making it interesting for drug development. The diagram below illustrates its core mechanism of action involving the regulation of reactive oxygen species (ROS) and specific signaling pathways.
TCQA counteracts stress-induced cell death by targeting ROS and its downstream signals. [4]
Beyond its role in mitigating oxidative damage, TCQA demonstrates other clinically relevant activities:
Table 1: Basic Chemical and Source Information
| Attribute | Description |
|---|---|
| IUPAC Name | (1S,3R,4S,5R)-1,3,4-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-5-hydroxycyclohexane-1-carboxylic acid [1] |
| Type | Tricaffeoylquinic acid (TriCQA), a specialized plant metabolite [1] [2] |
| Natural Source | Azolla imbricata (Roxb.) Nakai [3] [4] [5] |
| First Reported | 1983 (as a new shikimate prearomatic from Chrysothamnus paniculatus) [6] |
Research has elucidated two primary, interconnected mechanisms for tCQA's radioprotective effects: mitigating oxidative stress-induced apoptosis and suppressing inflammatory responses.
Table 2: Key Experimental Findings and Bioactivity of tCQA
| Study Model | Treatment | Key Findings | Proposed Mechanism |
|---|---|---|---|
| In Vitro (NCM460 colonic epithelial cells) [3] | tCQA pre-treatment + IR (Ionizing Radiation) | ↓ Cytotoxicity, ↓ ROS, ↓ Mitochondrial transmembrane potential loss, ↓ Caspase-dependent apoptosis | Scavenges IR-induced ROS, inhibiting the ROS/JNK/p38 MAPK signaling pathway [3]. |
| In Vivo (Mice) [3] | tCQA + IR | Alleviated systemic IR-induced damage | Regulation of systemic oxidative stress and inflammation [3] [5]. |
| In Vitro (THP-1 macrophages) [5] | tCQA + LPS (Lipopolysaccharide) | ↓ NLRP3 inflammasome activation, ↓ IL-1β secretion, ↓ Caspase-1 activation, ↓ Pyroptosis (GSDMD cleavage) | Suppresses NF-κB/MAPK signaling; promotes autophagic degradation of NLRP3 [5]. |
| Ex Vivo (Human PBMCs) [5] | tCQA + LPS | Anti-inflammatory effects | Inhibition of pro-inflammatory signaling pathways [5]. |
| In Vivo (BALB/c mice) [5] | tCQA + IR | Inhibited IR-induced NLRP3 inflammasome activation | Induction of autophagy leading to NLRP3 degradation [5]. |
The interplay of these mechanisms against ionizing radiation injury can be visualized in the following pathway:
Diagram 1: tCQA protects against radiation injury by inhibiting ROS-mediated apoptosis and inducing autophagy to suppress NLRP3-driven inflammation.
For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.
While the pre-clinical data is compelling, several steps are needed for clinical translation:
The primary chemical constituents identified in Chrysothamnus paniculatus are a series of caffeoylquinic acid derivatives [1] [2]. The key compounds are summarized in the table below.
| Compound Class | Specific Compounds Identified | Key Analytical Methods Reported |
|---|---|---|
| Tricaffeoylquinic Acids | 3,4,5-Tricaffeoylquinic Acid (a novel compound described as a "shikimate prearomatic") [1] | Spectral properties (IR, MS, ( ^1H )-NMR, ( ^{13}C )-NMR), methylation [1] |
| Dicaffeoylquinic Acids | 3,4-Dicaffeoylquinic acid; 3,5-Dicaffeoylquinic acid; 4,5-Dicaffeoylquinic acid [1] [2] | Spectral properties, comparison of IR and MS data, observation of intramolecular acyl migration via MS [1] |
The identified study employed a detailed phytochemical workflow for the isolation and characterization of these compounds.
Key Experimental Notes:
To study the biosynthesis and function of 3,4,5-TriCQA, researchers employ a combination of molecular, cellular, and biochemical techniques. The following workflow outlines a multi-faceted experimental approach, integrating gene expression analysis with functional validation in biological models.
Experimental workflow for 3,4,5-TriCQA analysis
Key methodological details for the stages in the workflow are as follows:
3,4,5-TriCQA exhibits potent bioactivities driven by its three caffeoyl groups, making it a promising candidate for therapeutic development [4]. The table below summarizes its key functions and molecular mechanisms.
| Bioactivity | Observed Effects & Potential Mechanisms | Experimental Models |
|---|---|---|
| Anti-inflammatory | Inhibits TLR4/NF-κB and Akt/ERK pathways; reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) [7] [6]. | Human keratinocytes (HEK001, HaCat) [7] [6]. |
| Neuroprotective / Cognitive Enhancement | Promotes adult neurogenesis; induces neuronal differentiation in hNSCs; improves memory/learning deficits [5]. | SAMP8 mice, human neural stem cells (hNSCs) [4] [5]. |
| Anti-amyloidogenic | Inhibits Aβ peptide aggregation and fibrillation, potentially preventing β-sheet formation [8]. | In vitro Aβ aggregation assays; molecular dynamics simulations [8]. |
| Other Potential Activities | Promotes hair growth/pigmentation via Wnt/β-catenin pathway; shows multi-target effects in transcriptomic meta-analysis [4]. | Human dermal papilla cells, C3H mice, microarray meta-analysis [4]. |
The signaling pathways through which 3,4,5-TriCQA exerts its anti-inflammatory effects are complex. The following diagram synthesizes the key molecular interactions reported in the literature.
3,4,5-TriCQA anti-inflammatory signaling pathway
The table below summarizes the core chemical identifier and physical properties of TCQA. Please note that some predicted properties are based on computational models and not experimental measurement [1].
| Property | Value / Description |
|---|---|
| Common Name | 3,4,5-Tricaffeoylquinic acid [1] |
| CAS Number | 86632-03-3 [1] |
| IUPAC Name | (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid [2] [3] [1] |
| Molecular Formula | C₃₄H₃₀O₁₅ [1] |
| Molecular Weight | 678.59 g/mol [1] |
| XLogP3 | 2.68 (Predicted) [1] |
| Boiling Point | 916.0±65.0 °C (Predicted at 760 mmHg) [1] |
| Flash Point | 290.9±27.8 °C (Predicted) [1] |
TCQA exhibits a range of biological activities by interacting with multiple cellular pathways. The following diagram outlines its core mechanisms and effects based on in vivo and in vitro studies.
Core Mechanisms and Effects of this compound (TCQA)
The quantitative data from key studies is summarized in the table below for easy comparison.
| Biological Activity | Experimental Model | Key Dosage/Concentration | Significant Results & Key Metrics | Proposed Mechanism |
|---|---|---|---|---|
| Cognitive Enhancement & Neurogenesis [4] | SAMP8 mice (in vivo) | 5 mg/kg, oral, 30 days | Escape latency: Significantly decreased vs. control from day 4-7 in MWM. Neurogenesis: Significant increase in BrdU+/GFAP+ and BrdU+/NeuN+ cells in dentate gyrus. | Activation of BMP signaling; Induction of cell cycle arrest and neuronal differentiation [4] [2]. |
| Human Neural Stem Cells (hNSCs, in vitro) | 1-20 μM | Cell Viability: Increased dose-dependently. Differentiation: Increased protein levels of β3-tubulin (neurons), MBP (oligodendrocytes), GFAP (astrocytes). | Cell cycle arrest at G0/G1 phase; Actin cytoskeleton organization [4]. | |
| Anti-inflammatory Effects [5] [6] | Human Keratinocytes (in vitro) | 15-50 μM | Cytokine Reduction: Inhibited TNF-α-stimulated production of IL-1β, IL-8, CCL17, CCL27. Cell Death: ~4-5% at 15/25 μM; ~9% at 50 μM after 24h. | Suppression of Toll-like receptor 4-mediated activation of Akt, ERK, and NF-κB pathways [5] [6]. |
| Hair Growth Induction [3] | C3H Mice (in vivo) | 1% (w/v), topical, 30 days | Hair Regrowth: ~120% increase in regrown area vs. ~37% in control by day 30. Histology: Advanced anagen phase in hair follicles. | Upregulation of β-catenin expression and its target genes; Modulation of Wnt signaling pathway [3] [7]. |
| Hair Pigmentation Promotion [7] | C3H Mice (in vivo); Human Melanocytes (in vitro) | 1% (w/v), topical (mice); Not specified (in vitro) | Melanin Content: Increased in vivo and in vitro. Gene Expression: Upregulated CTNNB1 (encodes β-catenin), MITF, and melanogenesis enzymes (TYR, TYRP1). | Activation of β-catenin, leading to upregulation of MITF and melanogenesis enzymes [7]. |
For researchers looking to replicate key findings, here are summaries of the core methodologies used in the cited studies.
This protocol is used to evaluate the effects of TCQA on learning, memory, and adult neurogenesis in a mouse model of aging [4].
This protocol evaluates the direct impact of TCQA on human neural stem cell (hNSC) fate determination [4].
This protocol measures the compound's ability to inhibit inflammation in keratinocytes [5].
The research indicates that TCQA is a promising multi-target therapeutic candidate. Its ability to promote neurogenesis and improve cognitive function positions it as a potential therapeutic for age-related neurodegenerative diseases like Alzheimer's [4] [2]. Furthermore, its anti-inflammatory properties against TNF-α-stimulated responses suggest potential for treating inflammatory skin conditions such as atopic dermatitis [5] [6].
Future work should focus on:
The table below summarizes a 2025 study comparing three protein extraction protocols for olive leaf proteomics, evaluating their performance for LC-MS/MS analysis [1].
| Method | Chemical Basis | Key Outcome: Protein Yield | Key Outcome: Unique Proteins Identified | Key Outcome: Unique Peptide Sequences | Reproducibility & Notes |
|---|---|---|---|---|---|
| Method A | Denaturing SDS | Greatest yields [1] | 77 unique proteins [1] | 208 unique peptides [1] | "Greater sensitivity, efficiency, and reproducibility in LC-MS/MS analysis;" more efficient at handling hydrophobic proteins [1]. |
| Method B | Physiological CHAPS | Not specified (lower than Method A) | 10 unique proteins [1] | 29 unique peptides [1] | Performance details not extensively covered. |
| Method C | Phenolic TCA/acetone | Not specified (lower than Method A) | 19 unique proteins [1] | 36 unique peptides [1] | Performance details not extensively covered. |
Here are the detailed methodologies for the protein extraction protocols compared in the study [1].
This method uses the strong ionic detergent Sodium Dodecyl Sulfate (SDS) to effectively denature proteins and solubilize membrane proteins.
This method uses the zwitterionic detergent CHAPS in a physiological buffer, which is milder and helps maintain protein-protein interactions and native state.
This is a classic method that combines protein denaturation and precipitation to remove interfering compounds common in plant tissues.
To enhance proteomic coverage, especially for low-abundance or membrane proteins, advanced fractionation and preparation techniques are recommended [2]:
As requested, the following Graphviz DOT code defines a flowchart for the protein extraction decision workflow. The code uses the specified color palette.
Decision workflow for selecting a plant protein extraction method based on research goals.
The diagram below, generated from a different DOT script, illustrates the relationship between signaling and metabolic pathways based on the "meta-pathway" integration concept found in the search results [3].
Conceptual integration of signaling and metabolic pathways via a unified meta-pathway structure.
When working with plant tissues, several inherent challenges must be addressed [2]:
| Property | Description |
|---|---|
| IUPAC Name | (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid [1] [2] [3] |
| CAS Registry Number | 86632-03-3 [1] [2] [3] |
| Molecular Formula | C₃₄H₃₀O₁₅ [1] [2] [3] |
| Average Molecular Weight | 678.59 g/mol [1] [2] [3] |
| Appearance | Brown or yellow to brown solid powder [4] [3] |
| Natural Sources | Sweet potato leaves, Brazilian propolis, Aconitum koreanum, Azolla imbricata [5] [6] [7] |
TCQA is a trimer of caffeoylquinic acid [6]. The number of caffeoyl groups contributes to its potent bioactivity, often exceeding that of mono- or di-caffeoylquinic acids [6].
TCQA exerts multi-target effects through several key signaling pathways.
TCQA acts on BMP signaling for neurogenesis, suppresses Akt/NF-κB in skin, and induces autophagy to inhibit NLRP3 in immune cells.
TCQA demonstrates significant effects in preclinical models across neurological, inflammatory, and radioprotective contexts.
| Aspect | Experimental Model | Dosage & Duration | Key Findings |
|---|
| Spatial Learning & Memory | SAMP8 mice (aging/AD model) [8] [9] | 5 mg/kg for 30 days [8] [9] | • Significantly ↓ escape latency in Morris Water Maze [8] [9] • ↑ Time spent in target quadrant & platform crossings [8] [9] | | Stem Cell Activation & Neurogenesis | SAMP8 mice brain tissue [8] [9] | 5 mg/kg for 30 days [8] [9] | • Significantly ↑ BrdU+/GFAP+ cells (stem cells) in anterior DG [8] [9] • Significantly ↑ BrdU+/NeuN+ cells (new neurons) in anterior/posterior DG [8] [9] | | Neuronal Differentiation | Human Neural Stem Cells (hNSCs) [8] | 1-20 μM [8] | • Induced cell cycle arrest at G0/G1 [8] • ↑ Expression of β3-tubulin (neurons), MBP (oligodendrocytes), GFAP (astrocytes) [8] • Promoted longer neurite outgrowth [8] |
| Aspect | Experimental Model | Dosage/Concentration | Key Findings |
|---|
| Skin Inflammation | Human keratinocytes (HEK001) [5] [4] | 15-50 μM [5] [4] | • Inhibited TNF-α-induced cytokines (IL-1β, IL-8) and chemokines (CCL17, CCL27) [5] [4] • Suppressed TNF-α-induced Akt and NF-κB activation [5] [4] | | Radioprotection | THP-1 macrophages & BALB/c mice [7] | In vitro and in vivo [7] | • Suppressed LPS-induced NLRP3 inflammasome activation via autophagy [7] • Inhibited NF-κB/MAPK signaling [7] • Reduced γ-ray radiation-induced NLRP3 activation in vivo [7] |
A transcriptomic meta-analysis confirmed TCQA's broad influence, identifying roles in cell cycle regulation, chromatin remodeling, actin cytoskeleton organization, and potential effects on adipocyte, heart, vascular, and muscle tissues [6]. This multi-target profile makes TCQA a promising candidate for treating complex diseases like aging-related disorders, inflammatory skin conditions, and for development as a radioprotectant [8] [5] [7].
The experimental data and mechanistic insights provide a strong foundation for further drug development. Future work should focus on confirming these mechanisms in human trials, optimizing bioavailability, and conducting comprehensive toxicological studies.
3,4,5-Tricaffeoylquinic acid (3,4,5-TCQA) is a bioactive phenolic compound found in various plant species. Research has identified its presence in plants such as Nymphoides peltata (a plant used in traditional Chinese medicine) and in the leaves of certain Mexican sweet potato accessions [1] [2].
The compound has demonstrated significant antioxidant and anti-wrinkle activity. Biological evaluations have shown that 3,4,5-TCQA significantly improves Nrf2 levels and potently activates the Nrf2/HO-1 pathway, a crucial cellular defense mechanism against oxidative stress [1]. Furthermore, it exhibits strong anti-wrinkle activity by modulating the MAPK/NF-κB/AP-1 signaling pathway, leading to the inhibition of MMP-1 synthesis in HaCaT keratinocytes exposed to UVB radiation. It also inhibits TNF-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways [1] [3].
Table 1: Biological Activities of this compound (3,4,5-TCQA)
| Biological Activity | Experimental Model | Mechanism of Action | Significance |
|---|---|---|---|
| Antioxidant | HaCaT keratinocytes | Activates Nrf2/HO-1 pathway [1] | Counters oxidative stress |
| Anti-wrinkle | UVB-irradiated HaCaT cells | Modulates MAPK/NF-κB/AP-1; inhibits MMP-1 synthesis [1] | Prevents collagen degradation and skin aging |
| Anti-inflammatory | Keratinocytes | Suppresses Akt and NF-κB pathways [3] | Reduces production of pro-inflammatory cytokines |
This protocol is optimized for the separation and quantification of 3,4,5-TCQA and other caffeoylquinic acid derivatives, drawing from validated methods used for complex plant matrices [4].
The HPLC method must be validated to ensure it is suitable for its intended purpose. The following parameters, based on ICH guidelines, should be assessed [6] [5] [7].
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Chromatographic comparison of blank, standard, and sample; peak purity assessment. | No interference at the retention time of 3,4,5-TCQA; peak purity > 990 [7]. |
| Linearity | Analysis of 5 different concentrations in triplicate. | R² > 0.999 [4]. |
| Precision (Repeatability) | Six replicate injections of a single sample preparation. | RSD < 2.0% for peak area [7]. |
| Accuracy (Recovery) | Spike recovery at 3 levels with 3 replicates each. | Recovery of 94-107% [5] [7]. |
| LOD | Signal-to-noise ratio. | S/N ≈ 3 [5]. |
| LOQ | Signal-to-noise ratio. | S/N ≈ 10 [5]. |
The following diagrams, created using Graphviz DOT language, illustrate the analytical workflow and the documented mechanism of action of 3,4,5-TCQA.
Diagram Title: HPLC Analysis Workflow for 3,4,5-TCQA
Diagram Title: Mechanism of 3,4,5-TCQA Anti-Wrinkle and Antioxidant Action
The validated HPLC protocol enables reliable quantification of 3,4,5-TCQA for various applications:
This combination of a robust analytical method and understanding of the compound's multifaceted biological mechanism provides a solid foundation for research and development of 3,4,5-TCQA as a promising natural compound for cosmetic and pharmaceutical applications.
Caffeoylquinic acids (CQAs) are specialized plant metabolites belonging to the phenolic acid family, characterized by esterification of caffeic acid with quinic acid. These compounds exhibit diverse bioactive properties including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic activities [1]. The structural diversity of CQAs arises from variations in the number and position of caffeoyl substitutions on the quinic acid backbone, leading to mono-, di-, tri-, and tetraCQAs with significantly different biological potencies [2] [1].
The analytical characterization of CQAs presents substantial challenges due to the presence of multiple structural isomers with similar physicochemical properties. Conventional analytical techniques often fail to resolve these isomers, necessitating advanced analytical platforms [2] [1]. UHPLC-HRMS has emerged as a powerful technique that combines the superior separation capabilities of UHPLC with the high mass accuracy, resolution, and sensitivity of HRMS, making it ideally suited for comprehensive CQA analysis [3].
These application notes provide detailed protocols for the extraction, separation, identification, and quantification of CQAs in complex plant matrices using UHPLC-HRMS, enabling researchers to obtain reliable analytical data for natural product research, quality control, and bioactivity studies.
CQAs consist of a quinic acid backbone ((1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid) acylated with one to four caffeic acid moieties. The four stereocenters of quinic acid (carbons 1, 3, 4, 5) can be substituted by caffeic acid, generating 15 possible combinations: four monoCQAs, six diCQAs, four triCQAs, and one tetraCQA [1]. Consistent nomenclature is critical as different isomers demonstrate varying bioactivities. For example, diCQAs generally exhibit superior antioxidant capacity compared to monoCQAs, and adjacent substituted diCQAs (4,5-diCQA and 3,4-diCQA) typically show higher antioxidant activity than non-adjacent isomers [2].
The primary analytical challenges in CQA analysis include:
Table 1: Common Caffeoylquinic Acid Isomers and Their Characteristics
| Compound Name | Systematic Name | CAS Number | Common Sources |
|---|---|---|---|
| 3-CQA (Chlorogenic acid) | (1S,3R,4S,5R)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid | 327-97-9 | Coffee, Artemisia species |
| 5-CQA (Neochlorogenic acid) | (1R,3R,4S,5R)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid | 906-33-2 | Prunus species, Sunflower |
| 4-CQA (Cryptochlorogenic acid) | (1S,3R,4S,5R)-4-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,3,5-trihydroxycyclohexane-1-carboxylic acid | 905-99-7 | Arctium lappa, Euphorbia species |
| 1,3-diCQA | (1S,3R,4S,5R)-1,3-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexane-1-carboxylic acid | 19870-46-3 | Sweet potato, Coffee |
| 3,5-diCQA | (1S,3R,4S,5R)-3,5-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4-dihydroxycyclohexane-1-carboxylic acid | 2450-53-5 | Blumea aromatica, Coffee |
| 4,5-diCQA | (1S,3R,4S,5R)-4,5-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,3-dihydroxycyclohexane-1-carboxylic acid | 30964-13-7 | Arctium lappa, Coffee |
Chromatographic System:
Mass Spectrometry System:
Figure 1: UHPLC-HRMS Workflow for CQA Analysis
Ultrasound-Assisted Extraction (UAE) Method:
Sample Homogenization: Lyophilize plant material and grind to fine powder (particle size <0.5 mm) [5]
Extraction Solvent Optimization: Prepare methanol:water mixture (75:25, v/v) acidified with 0.1% formic acid [5]
Sample-to-Solvent Ratio: Use 1:50 (w/v) ratio (e.g., 0.3 g sample in 15 mL solvent) [5]
Extraction Parameters:
Post-Extraction Processing:
Validation Parameters:
CQAs exhibit characteristic fragmentation patterns in negative ion mode that enable isomer differentiation:
Monocaffeoylquinic Acids:
Dicaffeoylquinic Acids:
Table 2: Characteristic Fragments of CQA Isomers in Negative Ion Mode
| Precursor Ion [M-H]⁻ | CQA Type | Characteristic Product Ions (m/z) | Relative Abundance Patterns |
|---|---|---|---|
| 353 | monoCQA | 191(100), 179(30), 173(15), 135(5) | 3-CQA: 179>191; 5-CQA: 191>179 |
| 515 | diCQA | 353(100), 335(40), 191(80), 179(60), 173(20) | 3,5-diCQA: 191>179; 4,5-diCQA: 179>191 |
| 677 | triCQA | 515(100), 497(30), 353(60), 335(25), 191(40) | Varies by substitution pattern |
Cosine Similarity-Based Feature Vector Analysis:
For precise isomer identification, employ advanced data processing algorithms:
MS² Spectrum Processing:
Similarity Calculation:
Matrix Effect Correction:
Figure 2: Characteristic Fragmentation Pathways of MonoCQAs
UHPLC-HRMS enables precise quantification of CQAs in complex plant matrices:
For reliable quantification, method validation should include:
Table 3: Method Validation Parameters for CQA Quantification
| Validation Parameter | Acceptance Criteria | Typical Performance | Reference Method |
|---|---|---|---|
| Linearity | R² ≥ 0.999 | R² = 0.9995-1.0000 | Linear regression |
| Precision (Intra-day) | RSD ≤ 5% | RSD = 0.3-1.4% | Repeated injections (n=6) |
| Precision (Inter-day) | RSD ≤ 5% | RSD = 0.3-3.0% | Consecutive days (n=3) |
| Accuracy (Recovery) | 85-115% | 98.2-101.0% | Spiked samples |
| LOD | - | 0.30-0.53 μg/mL | S/N = 3 |
| LOQ | - | 1.0-1.5 μg/mL | S/N = 10 |
Poor Chromatographic Resolution:
Reduced MS Sensitivity:
Inconsistent Fragmentation Patterns:
The UHPLC-HRMS platform provides a robust analytical solution for comprehensive characterization of caffeoylquinic acids in complex plant matrices. The combination of superior chromatographic separation offered by UHPLC with RP-Amide columns and the high mass accuracy and resolution of HRMS enables reliable identification and quantification of CQA isomers that are challenging to resolve with conventional analytical techniques.
The protocols outlined in these application notes provide detailed methodologies for sample preparation, instrumental analysis, and data interpretation that can be implemented in natural product research, quality control laboratories, and bioactivity studies. The ultrasound-assisted extraction offers efficient recovery of CQAs while the cosine similarity-based feature vector analysis enables accurate isomer discrimination even in the presence of co-eluting compounds.
As research continues to reveal the significance of specific CQA isomers in bioactivity relationships, the application of UHPLC-HRMS will play an increasingly important role in understanding structure-activity relationships and developing standardized analytical methods for these valuable phytochemicals.
This compound (3,4,5-TriCQA) is a naturally occurring polyphenolic compound belonging to the caffeoylquinic acid (CQA) family, characterized by three caffeoyl groups esterified to a quinic acid core. This compound has attracted significant research interest due to its diverse biological activities, including potent antioxidant properties, anti-inflammatory effects, and neuroprotective capabilities [1] [2]. 3,4,5-TriCQA is found in various medicinal plants and food sources, including sweet potato leaves (Ipomoea batatas), propolis, and Ilex pubescens leaves [3] [4] [5]. These applications necessitate thorough understanding of its solubility properties and appropriate solvent preparation techniques, which are critical for obtaining reliable and reproducible experimental results in both in vitro and in vivo studies.
3,4,5-TriCQA has a molecular weight of 678.59 g/mol and the molecular formula C₃₄H₃₀O₁₅ [6]. The compound contains multiple phenolic hydroxyl groups, contributing to its polar nature and influencing its solubility behavior in various solvents. The CAS registry number for 3,4,5-TriCQA is 86632-03-3 [6]. The presence of three caffeoyl groups enhances its biological activity compared to mono- and di-caffeoylquinic acid derivatives, particularly in terms of antioxidant capacity and protein binding affinity [2] [3].
Table 1: Solubility Profile of 3,4,5-TriCQA in Various Solvents
| Solvent System | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| DMSO (anhydrous) | 50 mg/mL | 73.68 mM | Recommended for stock solutions; hygroscopic DMSO impacts solubility [6] |
| Methanol | Highly soluble | - | Effective for extraction; used in 1:1-3:1 mixtures with ionic liquids [4] |
| Aqueous solutions | Limited | - | Requires PBS with minimal organic solvent for cellular assays [1] |
| PBS buffer | Low (requires dilution from DMSO stock) | - | Final DMSO concentration should be <0.5% for cellular studies [1] |
| Ethanol | Soluble | - | Used for administration in animal studies [5] |
| Ionic liquid/MeOH mixtures | Varies by compound | - | [C₄mim]Cl/MeOH (3:1 w/w) enhances extraction yield [4] |
Table 2: Stability and Storage Conditions for 3,4,5-TriCQA Solutions
| Storage Condition | Temperature | Stability Duration | Protection Required | Recommended Use |
|---|---|---|---|---|
| Short-term | -20°C | 1 month | Protect from light | Frequent use solutions |
| Long-term | -80°C | 6 months | Protect from light | Stock solutions |
| Working solutions | Room temperature | Single use | - | Immediate experiments |
| Lyophilized powder | -20°C | >12 months | Desiccated | Long-term storage |
DMSO Stock Solution (50 mM)
Working Solution Preparation for Cellular assays
Vehicle Control Preparation
For researchers interested in extracting 3,4,5-TriCQA from natural sources, the following protocol has been successfully employed:
Extraction from Sweet Potato Leaves [4]
Purification from Propolis [1]
Cell Line: Human neuroblastoma SH-SY5Y cells
Culture Conditions: Maintain in DMEM/F-12 (1:1) with 15% FBS, 1% penicillin-streptomycin
Treatment Protocol:
Key Findings: 3,4,5-TriCQA significantly attenuated Aβ-induced cytotoxicity and prevented apoptosis through upregulation of glycolytic enzymes (PGAM1, G3PDH) and increased intracellular ATP levels.
Cell Line: HEK001 keratinocytes
Treatment Protocol:
Western Blot Analysis:
Key Findings: 3,4,5-TriCQA inhibited TNF-α-induced IκBα phosphorylation and NF-κB activation in a dose-dependent manner.
Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice
Dosage Formulation:
Morris Water Maze Protocol:
Tissue Collection and Analysis:
Key Findings: TCQA-treated SAMP8 mice showed significantly improved spatial learning and memory, with increased numbers of BrdU+/GFAP+ and BrdU+/NeuN+ cells in the dentate gyrus.
The biological activities of 3,4,5-TriCQA involve modulation of multiple signaling pathways, which can be visualized schematically:
Figure 1: 3,4,5-TriCQA Modulation of NF-κB and MAPK Signaling Pathways. The diagram illustrates how 3,4,5-TriCQA inhibits TNF-α-stimulated NF-κB activation in keratinocytes [6] and scavenges ROS to suppress JNK/p38 MAPK signaling, thereby reducing mitochondrial dysfunction and apoptosis in irradiated cells [7].
Figure 2: Diverse Biological Activities of 3,4,5-TriCQA. The diagram summarizes the neuroprotective mechanisms against amyloid β-induced toxicity through upregulation of glycolytic enzymes and ATP production [1], and the antiviral activity through suppression of TLR3/7-mediated inflammatory cytokine production [3].
Table 3: Troubleshooting Guide for 3,4,5-TriCQA Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation in aqueous solutions | Rapid dilution from DMSO stock | Add DMSO stock dropwise while vortexing aqueous solution slowly |
| Reduced biological activity | Compound degradation or repeated freeze-thaw | Prepare fresh aliquots; limit freeze-thaw cycles to <3; verify purity by HPLC |
| High cellular toxicity | Excessive DMSO concentration | Ensure final DMSO concentration ≤0.5%; include vehicle controls |
| Inconsistent extraction yields | Inefficient extraction method | Use ionic liquid-based extraction [4]; optimize solvent-to-material ratio |
| Poor solubility in animal studies | Vehicle incompatibility | Use ethanol for stock followed by dilution in drinking water [5] |
These application notes provide comprehensive protocols for the solubilization, preparation, and experimental use of 3,4,5-TriCQA across various research applications. The detailed methodologies presented herein for in vitro and in vivo studies, combined with the troubleshooting guidance, should enable researchers to reliably investigate the multifaceted biological activities of this promising natural compound. Particular attention should be paid to proper solvent selection, storage conditions, and vehicle controls to ensure experimental reproducibility and accurate interpretation of results.
3,4,5-Tricaffeoylquinic acid (TCQA) is a naturally occurring polyphenolic compound belonging to the cinnamoylquinic acid family, structurally characterized by three caffeoyl groups attached to a quinic acid core. This compound has emerged as a significant research focus in neuroscience due to its potent neurogenic properties and potential applications in treating neurodegenerative conditions. TCQA is found in various botanical sources, including coffee beans, sweet potatoes, and propolis, making it readily accessible for research and therapeutic development [1] [2] [3].
The discovery that TCQA promotes adult neurogenesis—the process of generating new neurons in the adult brain—represents a paradigm shift in approaches to treating neurodegenerative diseases. Research has demonstrated that TCQA not only stimulates neural stem cell (NSC) proliferation but also enhances cognitive functions such as spatial learning and memory in aging model systems. These properties position TCQA as a promising candidate for therapeutic development against conditions including Alzheimer's disease, age-related cognitive decline, and other neurological disorders characterized by neuronal loss [1] [2] [3].
TCQA exerts its neurogenic effects through multiple interconnected signaling pathways that regulate neural stem cell fate determination, differentiation, and maturation. The compound demonstrates a remarkable ability to modulate several critical pathways involved in neurodevelopment:
Bone Morphogenetic Protein (BMP) Signaling: TCQA activates BMP signaling in human neural stem cells (hNSCs), promoting neuronal differentiation and maturation. This pathway plays a crucial role in neural patterning and cell fate specification during development and in adult neurogenesis [2] [3].
ErbB Signaling Pathway: Recent comparative studies have revealed that TCQA significantly activates the ErbB signaling pathway in neural stem cells, which subsequently stimulates downstream effectors including protein kinase B (AKT) and mitogen-activated protein kinase (MAPK) cascades. These signaling molecules are essential for cell survival, proliferation, and differentiation processes [4].
Cell Cycle Regulation: TCQA induces cell cycle arrest at the G0/G1 phase in hNSCs, a critical step in initiating differentiation programs. This cell cycle pause allows neural stem cells to exit the proliferation phase and commit to neuronal lineage specification [2] [3].
Metabolic Reprogramming: TCQA enhances mitochondrial function and promotes a metabolic shift toward oxidative phosphorylation, which provides the necessary energy for neuronal differentiation and function. This metabolic reprogramming is essential for successful neurogenesis and neuronal maturation [5].
The following diagram illustrates the coordinated signaling pathways through which TCQA promotes neurogenesis:
Figure 1: TCQA activates multiple signaling pathways that converge to promote neurogenesis, neuronal differentiation, and cognitive improvement.
Table 1: Summary of Key Experimental Findings from TCQA Neurogenesis Studies
| Experimental Model | TCQA Concentration/Dose | Treatment Duration | Key Findings | Reference |
|---|
| SAMP8 mice (in vivo) | 5 mg/kg | 30 days | - Significant improvement in Morris water maze performance
Table 2: Recommended TCQA Treatment Parameters for Different Research Applications
| Application | Optimal Concentration | Treatment Duration | Key Assessment Methods | Additional Notes |
|---|---|---|---|---|
| In vivo cognitive studies | 5 mg/kg (oral administration) | 30 days | Morris water maze, Immunohistochemistry (BrdU/GFAP/NeuN) | Significant improvements detectable from day 4 of training |
| Human NSC differentiation | 1-10 μM | 72-96 hours | Immunocytochemistry (β3-tubulin, MBP, GFAP), Western blot | Maximum viability at 10μM; 20μM shows slight toxicity |
| Mouse NSC neurosphere formation | 1-5 μM | 14 days | Neurosphere size quantification, Gene expression analysis | 1μM optimal for TCQA; 5μM optimal for analog TFQA |
| Human amnion epithelial cell differentiation | Not specified | 7 days | Microarray gene expression, Pathway analysis | 3D spheroid culture system recommended |
Purpose: To evaluate the effects of TCQA on adult neurogenesis and cognitive function in a mouse model of accelerated aging and Alzheimer's disease.
Materials and Reagents:
Procedure:
TCQA Preparation: Prepare fresh TCQA solution daily by dissolving in vehicle at a concentration of 0.5 mg/mL to achieve the final dose of 5 mg/kg after administration.
Animal Grouping: Randomly divide SAMP8 mice into two groups:
Administration: Administer TCQA or vehicle orally via gavage once daily for 30 consecutive days.
BrdU Labeling: Inject BrdU (50 mg/kg, intraperitoneal) during the final 7 days of treatment to label proliferating cells.
Behavioral Testing:
Tissue Collection and Processing:
Immunohistochemistry:
Troubleshooting Tips:
Purpose: To assess the effects of TCQA on neural stem cell viability, proliferation, and multilineage differentiation.
Materials and Reagents:
Procedure:
Cell Culture Setup:
TCQA Treatment Preparation:
Cell Viability Assessment (MTT Assay):
Immunocytochemistry:
Western Blot Analysis:
Cell Cycle Analysis:
Technical Notes:
The following diagram outlines the integrated experimental approach for evaluating TCQA's neurogenic effects across different model systems:
Figure 2: Integrated experimental workflow for evaluating TCQA-induced neurogenesis using complementary in vivo and in vitro approaches.
The robust neurogenic and cognitive-enhancing effects of TCQA position it as a promising candidate for several therapeutic applications:
Alzheimer's Disease and Cognitive Decline: TCQA's ability to improve spatial learning and memory in SAMP8 mice, a well-established model of Alzheimer's disease, suggests potential applications in treating age-related cognitive decline and neurodegenerative dementias. The compound's dual action in promoting neurogenesis while enhancing cognitive function addresses two critical aspects of neurodegenerative disease pathology [1] [2] [3].
Neuroregenerative Therapies: TCQA's capacity to stimulate neural stem cell proliferation and direct differentiation into multiple neural lineages (neurons, astrocytes, and oligodendrocytes) indicates potential for developing regenerative therapies for CNS injuries, stroke, and other conditions involving neuronal loss [2] [7] [3].
Stem Cell Differentiation Tool: Beyond direct therapeutic applications, TCQA shows utility as a differentiation agent in stem cell research and regenerative medicine. Studies demonstrate its effectiveness in directing the fate of various stem cell types, including human amnion epithelial cells, toward neural lineages, highlighting its value in tissue engineering and cell-based therapies [6].
Recent research has compared TCQA with its structural analog 3,4,5-tri-feruloylquinic acid (TFQA), where all caffeoyl groups are replaced by feruloyl groups. Interestingly, TFQA demonstrated enhanced neurogenesis promotion capabilities compared to TCQA in mouse neural stem cells. TFQA treatment resulted in more outstanding neural proliferation and differentiation, particularly regulating the differentiation gene jun proto-oncogene (Jun), while TCQA primarily affected the proliferation gene myelocytomatosis oncogene (Myc). Both compounds activated the ErbB signaling pathway, but TFQA showed superior performance in enhancing synapse growth and neurogenesis, suggesting that structural modifications of the cinnamoylquinic acid core can optimize neurogenic potency [4].
TCQA represents a naturally derived compound with significant potential for both neuroscience research and therapeutic development. The detailed protocols provided in this document enable researchers to reliably investigate TCQA's neurogenic properties across different experimental models. The compound's multimodal mechanism of action, affecting multiple signaling pathways critical for neurogenesis, combined with its demonstrated efficacy in enhancing cognitive function in preclinical models, positions it as a promising candidate for further development.
Future research directions should focus on elucidating the precise molecular targets of TCQA, optimizing its bioavailability and blood-brain barrier penetration, and conducting more comprehensive preclinical safety and efficacy studies. The comparative effectiveness of structural analogs like TFQA also warrants further investigation to develop even more potent neurogenic compounds. As the global population ages and the prevalence of neurodegenerative diseases increases, TCQA and related compounds offer hope for developing much-needed therapeutic interventions that address the underlying neuropathology rather than merely alleviating symptoms.
Hair follicle pigmentation is a complex biological process that occurs within the specialized microenvironment of the hair follicle pigmentary unit (HFPU). This process is intrinsically linked to the hair growth cycle, which consists of three main phases: anagen (growth), catagen (regression), and telogen (rest). During the anagen phase, follicular melanocytes become active and synthesize melanin, which is transferred to the surrounding keratinocytes that eventually form the hair shaft. The pigment-producing process, known as melanogenesis, involves the coordinated action of several key enzymes including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT). The expression of these enzymes is regulated by the microphthalmia-associated transcription factor (MITF), which serves as a master regulator of melanocyte development, survival, and function [1].
The Wnt/β-catenin signaling pathway has been identified as a crucial regulator of hair follicle pigmentation. This pathway plays a fundamental role in melanocyte development, proliferation, and the activation of melanogenesis enzymes. β-catenin directly regulates MITF expression, creating a signaling cascade that ultimately controls melanin production. Recent research has focused on identifying compounds that can modulate this pathway to potentially promote hair pigmentation. Among these compounds, 3,4,5-tri-O-caffeoylquinic acid (TCQA), a caffeoylquinic acid derivative, has emerged as a promising candidate for promoting hair pigmentation through the activation of β-catenin signaling [1].
TCQA promotes hair pigmentation primarily through the activation of the Wnt/β-catenin signaling pathway, which serves as a master regulator of melanocyte function and pigment production. The molecular mechanism involves the upregulation of β-catenin expression in both mouse models and human pigment cell lines. This is particularly significant as β-catenin regulates the expression of MITF, the transcription factor that controls the expression of key melanogenesis enzymes including tyrosinase, TYRP1, and DCT [1].
The signaling cascade begins when TCQA stimulates the accumulation and nuclear translocation of β-catenin. This leads to increased expression of MITF, which in turn activates the transcription of genes encoding melanogenic enzymes. The enhanced enzyme activity results in accelerated melanin synthesis within the melanocytes. Additionally, TCQA has been shown to upregulate CTNNB1 expression (the gene encoding β-catenin) even after its inhibition in human melanocytes, demonstrating its potency in activating this critical pathway [1].
Table 1: Key Signaling Molecules in TCQA-Induced Pigmentation Pathway
| Signaling Component | Function | Response to TCQA |
|---|---|---|
| β-catenin | Key transcriptional co-activator; regulates MITF expression | Remarkable upregulation |
| MITF | Master regulator of melanocyte development and function | Increased expression |
| Tyrosinase (TYR) | Rate-limiting enzyme in melanin synthesis | Enhanced activity |
| TYRP1 | Stabilizes tyrosinase and modulates melanin synthesis | Increased expression |
| DCT | Involved in melanin polymerization and stability | Upregulated |
The following diagram illustrates the TCQA-activated signaling pathway that promotes hair pigmentation:
The in vivo efficacy of TCQA in promoting hair pigmentation was evaluated using a C3H mouse model following this standardized protocol:
The melanin content in harvested hair shafts was quantified using the following methodological approach:
The in vivo study demonstrated that TCQA treatment significantly enhanced hair pigmentation compared to the vehicle control. Quantitative analysis revealed a marked increase in melanin content in hair shafts from TCQA-treated mice. Gene expression profiling using DNA microarray analysis showed an enhancement in pigmentation-associated genes in the TCQA-treated group. Furthermore, immunohistochemical analysis confirmed increased expression of tyrosinase in skin sections from treated animals, providing histological validation of the pigmentation-promoting effects [1].
Table 2: In Vivo Efficacy Results of TCQA Treatment in C3H Mice
| Parameter | Vehicle Control | TCQA-Treated | Significance |
|---|---|---|---|
| Melanin Content | Baseline | Significant increase | p < 0.05 |
| β-catenin Expression | Normal level | Remarkably upregulated | Confirmed by Western blot |
| Tyrosinase Activity | Baseline | Enhanced | Immunohistochemistry confirmation |
| Pigmentation-associated Genes | Baseline expression | Upregulated | Microarray analysis |
Understanding hair aging mechanisms provides important context for TCQA's potential applications. Hair aging is characterized by hair graying (canities), hair loss, hair follicle miniaturization, and structural changes to the hair shaft. The most well-established mechanism underlying hair aging involves oxidative stress, which leads to mitochondrial damage, DNA impairment, and upregulated inflammatory signaling. Reactive oxygen species (ROS) generated during metabolic processes or through external factors like UV radiation can damage follicular melanocytes and melanocyte stem cells (McSCs), ultimately disrupting the pigmentation process [2].
The hair follicle pigmentary unit (HFPU) is particularly sensitive to oxidative stress. ROS can induce DNA damage in melanocytes, particularly in the form of 8-oxoguanine and 8-hydroxy-2'-deoxyguanosine (8-OHdG), which disrupt normal cellular functions. Additionally, oxidative stress can trigger lipid peroxidation, leading to the formation of reactive aldehydes like 4-hydroxynonenal (4-HNE) that form adducts with proteins, causing cross-linking and aggregation. With age, the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) diminish, further increasing susceptibility to oxidative damage [2].
Recent research has challenged the long-held belief that hair greying is irreversible in humans. A 2021 study developed a novel approach to profile hair pigmentation patterns (HPPs) along individual hair shafts, creating quantifiable physical timescales of rapid greying transitions. This method demonstrated that white/grey hairs can naturally regain pigmentation across sex, ethnicities, ages, and body regions. Molecular analysis revealed that grey hairs upregulate proteins related to energy metabolism, mitochondria, and antioxidant defenses, suggesting that metabolic reprogramming may facilitate repigmentation under certain conditions [3].
The study also reported a striking association between psychological stress and hair pigmentation changes. In one case, a donor exhibited hair depigmentation during periods of increased stress, with the same hairs regaining pigment when stress diminished. Computational simulation of these observations suggested a threshold-based mechanism for the temporary reversibility of greying, where hairs near a pigmentation threshold might revert to pigmented states when adverse conditions are alleviated [3].
The following workflow illustrates the experimental approach for profiling hair pigmentation patterns:
Based on the accumulated research evidence, TCQA holds promise for several therapeutic and cosmetic applications:
The comprehensive research on TCQA demonstrates its significant potential as a hair pigmentation-promoting agent through its action on the β-catenin signaling pathway. The compound effectively enhances melanin synthesis by upregulating key transcription factors and melanogenic enzymes in both in vivo and in vitro models. The detailed protocols provided in these application notes offer researchers a standardized methodology for evaluating TCQA's effects and conducting further investigations. As research in hair pigmentation continues to evolve, particularly with recent findings on the potential reversibility of hair greying, TCQA represents a promising compound for developing innovative approaches to maintain and restore natural hair pigmentation.
3,4,5-Tricaffeoylquinic acid (TCQA), a trimeric derivative of caffeoylquinic acid, represents a promising multi-target natural compound with demonstrated efficacy across multiple experimental models of inflammation. As a polyphenolic compound belonging to the phenylpropanoid class, TCQA is characterized by its three caffeoyl groups esterified to a quinic acid backbone, which confers enhanced bioactivity compared to mono- and di-caffeoylquinic acid derivatives. [1] This compound occurs naturally in several medicinal plants including Aconitum koreanum, Nymphoides peltata, Brazilian propolis, and sweet potato leaves, with its potent anti-radical activity and diverse biological effects making it a compelling subject for pharmacological investigation. [1] [2] The following application notes provide a comprehensive technical resource for researchers investigating the anti-inflammatory mechanisms of TCQA, including detailed experimental protocols, quantitative data analysis, and mechanistic insights validated through multiple independent studies.
TCQA exhibits broad-spectrum anti-inflammatory activity through multimodal mechanisms involving the regulation of multiple signaling pathways and transcriptional factors across different cell types. The compound's effects stem from both direct antioxidant properties and indirect modulation of inflammatory signaling cascades, making it particularly effective against inflammation driven by diverse stimuli including cytokines, bacterial components, and radiation.
NF-κB Pathway Suppression: TCQA consistently demonstrates dose-dependent inhibition of NF-κB activation across multiple cell types, including keratinocytes and macrophages. This effect is achieved through suppression of IκBα phosphorylation and subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes. Research indicates that TCQA (10-40 μM) significantly attenuates TNF-α-induced NF-κB activation in human keratinocytes, with comparable efficacy to the specific NF-κB inhibitor Bay 11-7085. [3] [4]
MAPK Pathway Modulation: In UVB-irradiated HaCaT keratinocytes, TCQA effectively suppresses the phosphorylation cascade of MAPK family members including ERK, JNK, and p38. This inhibition subsequently reduces the activation of downstream transcription factors AP-1 and NF-κB, ultimately decreasing matrix metalloproteinase (MMP-1) production, which is crucial in inflammatory tissue damage and photoaging. [2]
Akt Signaling Interference: TCQA demonstrates significant inhibition of Akt phosphorylation in response to both TNF-α and LPS stimulation, effectively disrupting this critical survival and inflammatory pathway. The extent of Akt inhibition by TCQA (20-40 μM) correlates strongly with reduced production of inflammatory mediators, suggesting a pivotal role for Akt suppression in its mechanism of action. [3] [4]
TLR4 Expression Downregulation: In LPS-stimulated keratinocytes, TCQA reduces surface expression of Toll-like receptor 4 (TLR4), the primary recognition receptor for bacterial endotoxin. This upstream mechanism limits the activation of downstream NF-κB, Akt, and ERK pathways, representing a unique approach to mitigating microbial product-induced inflammation. [5]
Recent research has revealed that TCQA possesses novel immunomodulatory activity through regulation of the NLRP3 inflammasome complex in human macrophages. The compound suppresses LPS-induced NLRP3 inflammasome activation through autophagy-dependent degradation of inflammasome components, independently of proteasomal pathways. This effect was demonstrated by the reversal of TCQA's benefits when autophagy was inhibited by chloroquine, but not with proteasome inhibitor MG132. Additionally, TCQA significantly reduces inflammasome-mediated pyroptosis, as evidenced by suppressed Caspase-1 activation and gasdermin D cleavage, highlighting its potential in regulating inflammatory cell death processes. [6]
Purpose: To evaluate TCQA's effects on inflammatory mediator production in TNF-α-stimulated human keratinocytes. [3] [4]
Materials:
Procedure:
Purpose: To investigate TCQA's effects on NLRP3 inflammasome activation and autophagy in human macrophages. [6]
Materials:
Procedure:
Table 1: Key Experimental Parameters for TCQA Anti-inflammatory Studies
| Experimental System | Stimulus | TCQA Concentration Range | Key Readouts | Incubation Time |
|---|---|---|---|---|
| Human keratinocytes (HEK001) | TNF-α (10 ng/mL) | 20-40 μM | IL-1β, IL-8, CCL17, CCL27, PGE₂ | 24 hours (cytokines), 30 min (signaling) |
| Human keratinocytes (HaCaT) | LPS (1 μg/mL) | 20-40 μM | TLR4 expression, IL-8, NF-κB activation | 24 hours (cytokines), 4-6 hours (TLR4) |
| THP-1 macrophages | LPS + nigericin | 25-100 μM | IL-1β, NLRP3, Caspase-1, LC3-I/II | 3 hours priming + 45 min activation |
| UVB-irradiated HaCaT | UVB (30-100 mJ/cm²) | 10-40 μM | MMP-1, COX-2, MAPK phosphorylation | 24-48 hours post-UVB |
Figure 1: TCQA Anti-inflammatory Signaling Pathways - Comprehensive schematic illustrating multiple molecular targets through which TCQA exerts anti-inflammatory effects, including key pathways in keratinocytes and macrophages.
Figure 2: Experimental Workflow for TCQA Anti-inflammatory Research - Standardized methodology for evaluating TCQA's effects across different inflammatory models and analysis platforms.
Table 2: Summary of TCQA Efficacy in Inhibiting Inflammatory Mediators
| Cell Type/Model | Inflammatory Stimulus | TCQA Concentration | Reduction in Mediators | Signaling Effects |
|---|---|---|---|---|
| Human keratinocytes (HEK001) | TNF-α (10 ng/mL) | 40 μM | IL-1β: ~65% ↓, IL-8: ~70% ↓, CCL27: ~60% ↓ | NF-κB activation: ~70% ↓, Akt phosphorylation: ~65% ↓ [3] [4] |
| Human keratinocytes (HEK001) | LPS (1 μg/mL) | 40 μM | IL-8: ~75% ↓, CCL17: ~70% ↓ | TLR4 expression: ~60% ↓, ERK phosphorylation: ~55% ↓ [5] |
| THP-1 macrophages | LPS + nigericin | 50 μM | IL-1β: ~80% ↓ | NLRP3 expression: ~70% ↓, Caspase-1 activation: ~75% ↓ [6] |
| UVB-irradiated HaCaT | UVB (50 mJ/cm²) | 40 μM | MMP-1: ~65% ↓, COX-2: ~60% ↓ | MAPK phosphorylation: ~50-70% ↓, AP-1 activation: ~55% ↓ [2] |
| Differentiated PC12 | Proteasome inhibition | 30 μM | ROS: ~60% ↓, GSH depletion: ~50% ↓ | Caspase-3: ~65% ↓, Mitochondrial depolarization: ~70% ↓ [7] |
Table 3: TCQA Concentration-Dependent Effects in Various Assay Systems
| Assay Type | TCQA Concentration | Biological Effect | Significance/Notes |
|---|---|---|---|
| Keratinocyte inflammation (TNF-α) | 20 μM | Moderate inhibition (~30-40% cytokine reduction) | Partial NF-κB and Akt suppression |
| Keratinocyte inflammation (TNF-α) | 30 μM | Significant inhibition (~50-60% cytokine reduction) | Substantial pathway inhibition |
| Keratinocyte inflammation (TNF-α) | 40 μM | Maximal inhibition (~60-75% cytokine reduction) | Near-complete pathway blockade [3] [4] |
| NLRP3 inflammasome inhibition | 25 μM | Partial protection (~40% IL-1β reduction) | Moderate autophagy enhancement |
| NLRP3 inflammasome inhibition | 50 μM | Strong protection (~70-80% IL-1β reduction) | Significant autophagic flux increase [6] |
| Neuroprotection assay | 20 μM | Improved cell viability (~40% increase) | Enhanced ATP production, glycolytic enzyme upregulation [8] |
| Anti-wrinkle activity | 10-40 μM | Dose-dependent MMP-1 reduction (25-65%) | Nrf2 activation, MAPK/AP-1 suppression [2] |
The accumulated evidence positions TCQA as a promising multi-target therapeutic candidate for diverse inflammatory conditions. Specific potential applications include:
Inflammatory Skin Diseases: TCQA's efficacy in suppressing TNF-α- and LPS-induced inflammation in keratinocytes supports its development for atopic dermatitis, psoriasis, and acne. Its dual inhibition of both cytokine-mediated and microbial product-triggered inflammation addresses multiple facets of cutaneous inflammation. [3] [4] [5]
Radiation Dermatitis Prevention: The compound's ability to suppress radiation-induced NLRP3 inflammasome activation in both in vitro and in vivo models indicates potential as a radioprotective agent for cancer patients undergoing radiotherapy. [6]
Photoaging and Skin Protection: TCQA's inhibition of UVB-induced MMP-1 production through MAPK/AP-1 suppression and Nrf2 pathway activation suggests applications in cosmeceuticals and photoprotection. [2]
Neuroinflammatory Conditions: While beyond the strict scope of anti-inflammatory research, TCQA's neuroprotective effects against proteasome inhibition-induced apoptosis and its promotion of neurogenesis hint at potential applications in neurodegenerative diseases with inflammatory components. [8] [9] [7]
For future investigations, researchers should prioritize structure-activity relationship studies to identify critical pharmacophores, pharmacokinetic optimization to improve bioavailability, and combination therapies with existing anti-inflammatory agents. The consistent demonstration of TCQA's multi-target effects across independent studies underscores its value as a foundational compound for developing novel anti-inflammatory therapeutics with potentially favorable safety profiles derived from its natural origin.
The table below summarizes several formulation strategies you can employ, with detailed preparation methods following.
| Formulation Type | Key Components & Concentration Ranges | Notes on Application & Expected Outcome |
|---|---|---|
| Injection Formulation 1 [1] | DMSO (10%), Tween 80 (5%), Saline (85%) | Suitable for IP/IV/IM/SC injection; stable for short-term use. |
| Injection Formulation 2 [1] | DMSO (10%), PEG300 (40%), Tween 80 (5%), Saline (45%) | A more complex co-solvent system to improve solubility and stability. |
| Injection Formulation 4 [1] | DMSO (10%), 20% SBE-β-CD in Saline (90%) | Uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD), a common complexing agent for poorly soluble drugs. |
| Oral Formulation 1 [1] | 0.5% Carboxymethylcellulose Sodium (CMC Na) | Forms a suspension for oral administration in animal studies. |
Here is a step-by-step guide for preparing a typical injection formulation, using Injection Formulation 1 (DMSO : Tween 80 : Saline = 10 : 5 : 85) as an example [1]:
> Note: Other formulations follow a similar logic: first creating a concentrated stock in a primary solvent like DMSO or ethanol, then mixing with secondary solvents (PEG300, castor oil) and/or surfactants (Cremophor), and finally diluting with an aqueous phase (saline) [1]. For oral suspensions, the compound is directly suspended in a viscous aqueous solution like 0.5% CMC Na [1].
The following diagram outlines a logical workflow for testing and selecting the best solubility formulation for your specific application.
The table below summarizes the key information available on TCQA stability:
| Factor | Available Information & Impact on Stability |
|---|---|
| Temperature | Supplier recommends storage at 0-8°C [1]. Studies on similar CQAs show isomerization at high temperatures (e.g., during cooking) [2]. |
| pH | Enzymatic studies indicate TCQA is a substrate for Polyphenol Oxidase (PPO), with highest activity at neutral pH (7.0) [3]. |
| Enzymatic Degradation | TCQA shows the highest affinity for Polyphenol Oxidase (PPO) from purple sweet potato (lowest Km value) [3]. |
Here are methodologies you can adapt to systematically evaluate the stability of TCQA under various conditions.
This experiment assesses the impact of temperature and time on TCQA integrity, simulating conditions that may occur during sample processing or storage.
The workflow for this thermal stability experiment can be visualized as follows:
This experiment evaluates how the stability of TCQA changes across different pH conditions.
This procedure outlines how to handle plant extracts or biological samples to minimize the loss of TCQA due to native enzymes.
The strategy for mitigating enzymatic degradation involves multiple key steps:
Q1: What is the recommended long-term storage condition for a pure TCQA standard? While comprehensive stability studies are lacking, suppliers recommend storing the powder at 0-8°C [1]. For prepared stock solutions, it is advisable to store them at -20°C or below and monitor stability through regular HPLC analysis.
Q2: What are the primary signs of TCQA degradation, and how can I detect them? The primary signs are:
Q3: How does the stability of TCQA compare to other caffeoylquinic acids? Research suggests that mono-CQAs like 5-CQA may be more stable than diCQAs like 3,5-diCQA at high temperatures (100°C) [2]. Furthermore, TCQA has a higher affinity for PPO than 5-CQA and 3,4-diCQA, making it potentially more susceptible to enzymatic degradation [3].
What is the most critical parameter for optimizing isomer separation? A: Selectivity optimization is the most critical step. This involves fine-tuning the chemical environment to maximize differences in how isomers interact with the stationary and mobile phases. Key parameters to adjust include the mobile phase composition (organic modifier, pH, buffers) and the column temperature [1].
My target isomers are very polar. What column should I consider? A: For polar isomers that do not retain well on standard C18 columns, a specialized reversed-phase column is recommended. Columns with alternative chemistries, such as an RP-Amide phase, can provide better retention and separation for polar compounds through additional hydrogen bonding and polar interactions [2].
I am getting poor peak shapes. What could be the cause? A: Poor peak shape (tailing or fronting) often indicates undesirable secondary interactions between the analytes and the column. Using a modern "bioinert" UHPLC system and columns designed with high-purity, ultra-inert silica can significantly improve peak shapes for ionic and polar metabolites by minimizing these metal-analyte interactions [3].
The following table outlines specific problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Insufficient Resolution | Non-optimal selectivity; analytes too similar in size | Optimize mobile phase gradient and composition (e.g., ratio of organic solvents) [4] [1]; Adjust column temperature for finer selectivity control [4] [5]. |
| Poor Retention of Polar Analytes | Standard C18 phase lacks sufficient interaction | Switch to a specialized column (e.g., RP-Amide, phenyl) for polar compounds [2]. |
| Poor Peak Shape (Tailing) | Secondary interactions with metallic impurities in column | Use a modern bioinert UHPLC system and higher purity column chemistries [3]. |
| Long Analysis Time | Isocratic method with excessive retention | Implement a gradient elution method to elute all compounds in a shorter time frame [1]. |
| Low Sensitivity | High baseline noise; suboptimal detection | For trace analysis, use a more sensitive detector (e.g., fluorescence, MS) [1]; Ensure proper sample clean-up (e.g., SPE) to reduce matrix effects [6]. |
This workflow synthesizes a general method development strategy from the literature [1] with specific techniques for complex separations [4] [7] [2].
Key Experimental Details:
This table summarizes the main parameters you can adjust and their primary impact on the separation of isomers.
| Parameter | Impact on Separation | Recommendation / Consideration | | :--- | :--- | :--- | | Stationary Phase | Determines primary interaction mechanics; most critical for polar isomers. | Use RP-Amide or other polar-embedded groups for additional H-bonding [2]. | | Organic Modifier | Strongly affects selectivity and retention. | Test both acetonitrile and methanol as they provide different selectivity [1]. | | Column Temperature | Impacts efficiency, retention, and especially selectivity.|| Fine-tuning is crucial; try both elevated and reduced temperatures [4] [5]. | | Mobile Phase pH | Critical for ionizable compounds; dramatically alters retention of acids/bases. | Adjust pH to suppress or encourage ionization; use volatile buffers for LC-MS [7] [1]. | | Buffer/Additive | Can mask undesirable silanol interactions or act as ion-pairing agents. | Add acids (e.g., formic) or salts (e.g., ammonium acetate) to improve peak shape and retention [2]. |
Selecting the right extraction method is the first critical step. The table below summarizes the key techniques.
| Extraction Method | Principle | Key Advantages | Key Limitations | Best For/Suitability |
|---|---|---|---|---|
| Soxhlet Extraction [1] [2] | Continuous reflux and siphoning with solvent [1]. | High extraction yield; efficient for multiple samples [1]. | Long time; high temperatures can degrade compounds; high solvent use [1]. | High total extractable matter yield [2]. |
| Maceration [1] | Soaking plant material in solvent with optional stirring [1]. | Simple equipment and operation; high selectivity via solvent choice [1]. | Time-consuming; large volumes of potentially toxic solvents [1]. | Simple, low-cost setups; absolute production [1]. |
| Ultrasound-Assisted (UAE) [3] [2] | Uses ultrasonic waves to disrupt cell walls (cavitation) [3]. | Reduced time and solvent; improved phenolic compound yield [2]. | Optimization of power, time, and temperature needed [3]. | Maximizing phenolic content and antioxidant activity [2]. |
| Microwave-Assisted (MAE) [1] [3] | Heats internal moisture rapidly, breaking cells [1]. | Rapid; low solvent consumption; high efficiency [3]. | Limited penetration depth; uneven heating risk [1]. | Fast, efficient, and green extraction [3]. |
| Supercritical Fluid (SFE) [1] [3] | Uses supercritical fluids (e.g., CO₂) as solvent [1]. | No solvent residue; tunable selectivity; high-quality extract [1] [3]. | High equipment cost; high pressure operation [1]. | High-purity extracts for pharma/food; green chemistry [1] [3]. |
| Pressurized Liquid (PLE) [3] | Uses high pressure to keep solvents liquid at high temperatures [3]. | Fast; automated; reduced solvent [3]. | Specialized equipment required [3]. | Efficient and sustainable extraction [3]. |
Once a base method is selected, you can apply strategies to stimulate plants to produce more secondary metabolites or to improve the extraction process itself.
Elicitors are substances that trigger plant defense responses, often leading to increased synthesis of valuable secondary metabolites [4] [5]. The following workflow outlines a general protocol for testing elicitors in a suspension culture, a common model system.
The main categories of elicitors are [4] [5]:
For optimal results, consider synergistic combinations, such as sodium fluoride with methyl jasmonate, which have shown remarkable success in boosting specific alkaloids [4].
Using plant cell, tissue, or organ cultures provides a controlled environment independent of seasonal and geographical variations [5].
This section addresses common experimental challenges.
| Question | Possible Cause & Solution |
|---|
| Low extraction yield | • Cause: Inefficient cell disruption or poor solvent choice. • Fix: Switch to a more efficient method (e.g., UAE, MAE). Optimize solvent polarity for TCQA [1] [2]. | | Inconsistent results between batches | • Cause: Natural variation in plant source material [5]. • Fix: Use controlled in vitro cultures (e.g., suspension, hairy roots) for a consistent biosynthetic baseline [5]. | | Elicitor treatment shows no effect | • Cause: Incorrect elicitor dose, timing, or culture growth stage. • Fix: Apply elicitors during the late exponential or stationary phase. Perform a time-dose matrix experiment to find the optimal window [4] [6]. | | Target metabolite is degraded | • Cause: Excessive heat or long extraction times. • Fix: Avoid prolonged heating (e.g., from Soxhlet). Use milder methods like maceration, UAE, or low-temperature SFE [1] [2]. |
For a new project, a multi-stage approach that integrates the strategies above is most effective. The following diagram outlines this comprehensive workflow.
This method uses a UV-activated persulfate (PS) system with formic acid (FA) to generate reductive radicals that degrade TCAA efficiently [1].
Detailed Experimental Methodology [1]:
The workflow of this core protocol is summarized in the following diagram:
The table below summarizes the effects of key parameters on degradation efficiency, based on experimental findings [1].
| Parameter | Optimal Range / Condition | Impact on TCAA Degradation |
|---|---|---|
| Formic Acid (FA) Concentration | 15 mM | Critical. 15 mM FA achieved ~100% TCAA removal in 60 min. Lower concentrations significantly reduce efficiency [1]. |
| Persulfate (PS) Concentration | 2 mM | Provides sufficient sulfate radicals (SO₄•⁻) to initiate the reaction cycle. Higher concentrations may not yield significant further benefits [1]. |
| Solution pH | Weakly acidic (4-5) | Optimal for radical generation and reaction pathways. Efficiency decreases outside this range [1]. |
| Presence of Anions | Varies | Bicarbonate (HCO₃⁻) significantly inhibits degradation. Chloride (Cl⁻) and Sulfate (SO₄²⁻) have minor effects [1]. |
| Active Species | CO₂•⁻ (Carbon dioxide radical) | The primary reductive species responsible for TCAA dechlorination, generated from the reaction between oxidative radicals and formic acid [1] [2]. |
Q1: Why is my TCAA degradation efficiency low, even with UV/PS?
Q2: What could be interfering with the reaction?
Q3: How can I confirm that CO₂•⁻ is the main active species?
Cell cultures can show signs of toxicity in various ways. The table below lists common symptoms and their potential root causes to help you start the diagnostic process [1] [2] [3].
| Symptom | Potential Causes |
|---|---|
| Cells die in culture | Microbial contamination (bacteria, mycoplasma), incorrect freeze/thaw procedure, over-digestion with trypsin, environmental stress [1]. |
| Poor cell growth | Incorrect or expired culture medium, poor-quality serum supplements, inaccurate cell counting during seeding, over-confluent cultures [1] [2]. |
| Adherent cells detach | Cells are overly trypsinized; potential mycoplasma contamination [1] [2]. |
| Rapid pH shift | Incorrect CO2 tension in incubator, overly tight flask caps, use of incorrect buffering system, microbial contamination [2]. |
| Precipitate in medium | Inorganic salts falling out of solution; can often be dissolved by warming media to 37°C [2]. |
When you encounter toxicity, follow this logical pathway to identify and correct the problem. This workflow integrates advice from major cell culture resource providers [1] [2] [3].
To objectively assess cytotoxicity, you can use the Sulforhodamine B (SRB) assay. It's a cost-effective method that measures cellular protein content as a proxy for cell mass and proliferation, ideal for screening compounds or transfection effects in adherent cells [4].
The workflow below outlines the key steps of the SRB assay.
Many toxicity issues stem from fundamental culture techniques. Here are key practices to prevent problems [2] [3]:
This section addresses common questions on evaluating and forming inclusion complexes.
FAQ 1: How do I determine the binding strength and stoichiometry of the 3,4,5-TriCQA / β-CD complex?
A Phase Solubility Study is the standard method. You prepare a series of solutions with increasing concentrations of β-CD while keeping the concentration of 3,4,5-TriCQA constant. After equilibration, you measure the concentration of dissolved 3,4,5-TriCQA in each solution (often via UV-Vis spectrophotometry). The data is treated as follows [1]:
FAQ 2: What are the standard methods for preparing a solid inclusion complex?
The table below summarizes three common laboratory-scale methods for preparing solid complexes, which can improve the compound's handling and stability [2] [3].
| Method | Description | Key Parameters | Ideal For |
|---|---|---|---|
| Kneading | Guest and CD are mixed with a small volume of solvent to form a paste. | Mixing time, solvent choice, temperature. | Heat-sensitive guests; equipment-limited labs. |
| Co-precipitation | Guest is added to a saturated aqueous solution of β-CD; complex precipitates. | Stirring time/temperature, equilibration time. | Guests with appreciable water solubility. |
| Spray Drying | Liquid solution of guest and CD is atomized into hot air for rapid drying. | Inlet/outlet air temperature, feed flow rate. | Scalable, industrial production; uniform microparticles. |
For 3,4,5-TriCQA, which has limited water solubility, co-precipitation is a suitable starting point. Dissolve β-CD in warm water, add the guest molecule dissolved in a minimal amount of a water-miscible solvent like ethanol, stir thoroughly (e.g., 24 hours), and then collect the precipitate by filtration [2].
This section provides guidance on measuring success and improving complexation.
FAQ 3: How do I calculate the Encapsulation Efficiency (EE%) of my complex?
After forming the solid complex, you need to separate and quantify the unencapsulated (free) drug. A common method is to dissolve the solid complex in a suitable solvent and measure the drug content, comparing it to the total amount used.
FAQ 4: What factors most significantly impact encapsulation efficiency?
Several process parameters can be optimized to maximize EE% [3]:
This section covers techniques to confirm successful complex formation.
FAQ 5: What analytical techniques can confirm the formation of an inclusion complex?
No single technique is definitive; a combination of methods should be used. The table below outlines key techniques and the expected observations for a successful complex [2] [5] [3].
| Technique | Sample Preparation | Key Observation for Complex Formation |
|---|---|---|
| UV-Vis Spectroscopy | Compare aqueous solutions of guest, CD, and complex. | Shift in absorption wavelength (λmax) and/or change in absorbance. |
| FT-IR Spectroscopy | KBr pellets of guest, CD, physical mix, and complex. | Disappearance/shift of guest functional group peaks (e.g., C=O). |
| 1H NMR Spectroscopy | Dissolve samples in DMSO-d6 or D2O. | Chemical shift changes for protons of guest & CD's inner H3/H5. |
| 2D ROESY NMR | - | Spatial correlations between guest protons and CD's inner cavity protons. |
| DSC | Hermetic pans with a small sample amount. | Disappearance/migration of the guest's melting endotherm. |
| SEM | Samples sputter-coated with a conductive metal. | Morphology change of complex vs. physical mixture of guest and CD. |
The following diagram illustrates a logical workflow for characterizing your inclusion complex, moving from initial preparation to final verification.
Issue 1: Low Complex Yield or Poor Solubility Enhancement
Issue 2: Inconsistent Analytical Results (e.g., FTIR or DSC)
Issue 3: Low Encapsulation Efficiency (EE%)
This guide consolidates methodologies from recent studies on TCQA to help you plan and troubleshoot experiments effectively.
The table below summarizes core quantitative findings from the literature to inform your experimental design.
| Bioactivity Assessed | Experimental Model | Effective Concentration / Key Finding | Source Compound / Method | Citation |
|---|---|---|---|---|
| Cognitive Enhancement & Neurogenesis | SAMP8 Mice | 5 mg/kg for 30 days (oral administration) | TCQA (isolated) | [1] |
| Antibacterial Activity | Staphylococcus aureus strains (incl. MRSA) | Demonstrated highest antimicrobial potential | TCQA in Geigeria alata root extract | [2] |
| Cellular Viability & Differentiation | Human Neural Stem Cells (hNSCs) | 1-20 μM (increased cell viability dose-dependently) | TCQA (isolated) | [1] |
| Anti-Wrinkle / Antioxidant | UVB-irradiated HaCaT keratinocytes | Potently inhibited MMP-1 synthesis | TCQA from Nymphoides peltata | [3] [4] |
| Protein Binding (HSA) | In vitro spectroscopy & docking | Forms stable complex at Sudlow's Site II (electrostatic forces) | 3,4,5-triCQA (≥98% purity) | [5] |
| Content in Plant Material | Geigeria alata Roots | Caffeoylquinic acids up to 6.22% of dry weight | HPLC-UV analysis | [2] |
Q1: Is TCQA light-sensitive, and what are the recommended storage conditions? While the searched literature does not explicitly state that TCQA is light-sensitive, its structure (multiple caffeoyl groups) suggests potential sensitivity to light and oxidation [2]. As a best practice:
Q2: What are the established experimental protocols for studying TCQA's bioactivity? Below are detailed methodologies for key assays from the search results.
Protocol 1: Evaluating Cognitive Enhancement In Vivo (Morris Water Maze)
Protocol 2: Assessing Anti-Wrinkle Potential In Vitro (UVB-Irradiated HaCaT Cells)
Protocol 3: Confirming Identity and Purity by LC-MS
Issue: Low solubility of TCQA in aqueous buffers.
Issue: Inconsistent biological activity between batches of TCQA or plant extract.
Issue: No observed effect in a cellular model.
The following diagram illustrates the molecular mechanism by which TCQA exerts its anti-wrinkle effects in UVB-irradiated skin cells, as revealed by one study [3] [4].
This diagram shows that TCQA protects against skin photoaging by activating the protective Nrf2 antioxidant pathway while simultaneously inhibiting the destructive MAPK/AP-1 and NF-κB pathways that lead to collagen degradation [3] [4].
The table below summarizes the key biological activities and studied isoforms for both compound classes, providing a high-level comparison.
| Activity | 3,4,5-TriCQA | Dicaffeoylquinic Acids (diCQAs) |
|---|---|---|
| Neuroprotective & Cognitive | Improves learning/memory in aging models; promotes adult neurogenesis [1]. | Data not specifically highlighted in search results. |
| Anti-inflammatory | Suggested via transcriptomic analysis [2]. | Decreases NF-κB activation [3]. |
| Antioxidant | Potent antiradical activity; accelerates ATP production [2]. | Activates the Nrf2 pathway [3]. |
| Antiviral | -- | Inhibits human immunodeficiency virus (HIV) integrase [4] [3]. |
| Antibacterial | -- | Activity demonstrated in studies; varies by isomer [4] [3]. |
| Antidiabetic | -- | Inhibits starch digestion; manages postprandial hyperglycemia [5]. |
| Hepatoprotective | -- | Potent activity in experimental liver injury models [4] [3]. |
| Primary Isomers Studied | 3,4,5-TriCQA [2] [1] | 3,4-; 3,5-; 4,5-diCQA (most common) [3] [6]. |
For researchers, the specific experimental conditions and quantitative results are critical. The following table collates this data from key studies.
| Compound | Assay/Model | Key Result | Experimental Protocol Summary |
|---|---|---|---|
| 3,4,5-TriCQA | In vivo: Morris Water Maze test in SAMP8 aging mice [1]. | Dose: 5 mg/kg for 30 days. Outcome: Significantly decreased escape latency and increased target quadrant crossings vs. untreated controls [1]. | SAMP8 mice administered TCQA orally for 30 days. Spatial learning and memory were assessed using the Morris Water Maze test [1]. |
| 3,4,5-TriCQA | In vitro: Human Neural Stem Cells (hNSCs) [1]. | Induced cell cycle arrest at G0/G1 and promoted neuronal differentiation [1]. | hNSCs were treated with TCQA. Cell cycle analysis and differentiation were evaluated through global gene expression profiling (microarray) and immunocytochemistry [1]. |
| 3,4,5-TriCQA | In vitro: Transcriptomic Meta-Analysis [2]. | Strongly influenced cell cycle regulation and identified upstream regulators (e.g., VEGF, BMP4). | A meta-analysis of multiple public gene expression datasets from various in vitro and in vivo models treated with TCQA was performed. A ranking algorithm identified consistently differentially expressed genes [2]. |
| diCQAs (General) | In vitro: Starch Digestion Inhibition [5]. | IC₅₀ values: Sweet potato leaf extract (rich in diCQAs): 4.91 mg polyphenols; Green coffee bean extract: 6.06 mg polyphenols [5]. | An in vitro simulated gastrointestinal digestion model was used. Extracts were incubated with starch, pancreatin, and bile salts. The rate of starch digestion was measured by glucose release [5]. |
| diCQAs (General) | In vitro: Stability under Ultrasound [6]. | Stability decreases with increasing pH. Half-lives in acidic conditions (pH 4.69): 378-572 min; in alkaline conditions (pH 9.22): 58-83 min [6]. | Solutions of diCQA isomers in buffer at different pH values were treated with ultrasound (22 kHz, 15 W/mL, 40°C). Degradation was monitored by HPLC and fitted to the Weibull kinetic model [6]. |
Understanding how these compounds exert their effects and their behavior in solution is fundamental for application.
Proposed Signaling Pathway for TCQA in Promoting Neurogenesis The neurogenesis-promoting effect of TCQA, linked to its cognitive benefits, involves a multi-step process as illustrated below.
Stability and Isomerization Considerations A critical practical aspect for working with diCQAs is their stability. Research indicates that their degradation and isomerization are influenced by environmental factors, which can be visualized as a decision flow for experimental planning.
The most direct comparison available is between 3,4,5-Tricaffeoylquinic Acid (TCQA) and a structurally similar compound, 3,4,5-Tri-feruloylquinic Acid (TFQA), from a 2024 study on their neurogenesis promotion effects in mouse neural stem cells (NSCs) [1].
The table below summarizes the quantitative data from this study for easy comparison.
| Compound | Neurosphere Size (μm² at most effective dose) | Key Upregulated Genes | Primary Signaling Pathways Activated | Key Experimental Findings |
|---|---|---|---|---|
| TCQA | 598.75 (at 1 μM) [1] | Myc [1] | ErbB signaling, AKT, MAPK [1] | Increased neurosphere size and number; induced cell cycle arrest at G0/G1 in hNSCs [2] |
| TFQA | 646.6 (at 5 μM) [1] | Jun (and Myc) [1] | ErbB signaling, AKT, MAPK [1] | Showed more outstanding neural proliferation and differentiation capabilities than TCQA in NSCs [1] |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies cited.
This protocol is based on the 2024 comparative study of TCQA and TFQA [1].
This protocol is based on the 2019 study on TCQA in a mouse model of aging [2].
The following diagram illustrates the key cellular signaling pathways activated by TCQA and TFQA, as identified in the research [1].
| Compound Name | Experimental Assay | Key Finding/Value | Context & Comparison | Source |
|---|---|---|---|---|
| 3,4,5-Tricaffeoylquinic Acid | Oxygen Radical Absorbance Capacity (ORAC) | Lower antioxidant activity than other caffeoylquinic acids | Order of activity: Caffeic acid > MonoCQAs > DiCQAs > 3,4,5-triCQA | [1] |
| This compound | Photochemiluminescence (PCL) Assay | Lower antioxidant activity than other caffeoylquinic acids | Order of activity: Caffeic acid > MonoCQAs > DiCQAs > 3,4,5-triCQA | [1] |
| Caffeic Acid | Oxygen Radical Absorbance Capacity (ORAC) | Highest antioxidant activity | Used as a benchmark in the same study; showed superior activity. | [1] |
| 5-Caffeoylquinic Acid | In vitro shoots treated with Yeast Elicitor | Increased total phenolic content | Promoted as an effective method to enhance synthesis in Arnica montana. | [2] |
A notable study on sweet potato leaf polyphenols directly compared 3,4,5-triCQA with its precursors. It found that 3,4,5-triCQA demonstrated the lowest antioxidant activity in both ORAC and PCL assays, following the order: caffeic acid > monocaffeoylquinic acids (MonoCQAs) > dicaffeoylquinic acids (DiCQAs) > this compound (triCQA) [1]. This highlights that a higher number of caffeoyl groups does not automatically equate to stronger antioxidant power in all test systems.
However, it is crucial to note that 3,4,5-triCQA possesses other significant biological activities beyond direct antioxidant capacity. For instance, it has shown potent anti-influenza virus activity [3] and was successfully identified as an aldose reductase (AR) inhibitor, which is relevant for managing diabetic complications [4].
To interpret the data accurately, understanding the methodologies used in these studies is essential. Here is a breakdown of the key protocols cited.
This protocol was used to generate the comparative data in [1].
This protocol from [2] describes a method to boost the production of these compounds in plant cultures.
The following diagram illustrates the biosynthetic pathway of caffeoylquinic acids, which helps in understanding the relationship between the different compounds compared in the studies.
The relationship between chemical structure and antioxidant activity is not entirely straightforward. While it might be assumed that more caffeoyl groups would lead to higher antioxidant capacity, the experimental data from [1] contradicts this, showing 3,4,5-triCQA with lower activity than mono- and di-esters. This suggests that molecular geometry and steric hindrance may influence the ability to donate hydrogen atoms or chelate metals, which are key mechanisms in many antioxidant assays [1] [3]. Therefore, the choice of assay is critical when evaluating these compounds.
For any HPLC-MS method, especially in a regulated pharmaceutical environment, demonstrating that the method is fit for purpose is mandatory. The following table outlines the key performance parameters that your guide should validate, based on international guidelines [1].
| Validation Parameter | Description & Purpose | Typical Experimental Approach |
|---|---|---|
| Specificity/Selectivity | Ability to distinguish TCQA from other components (impurities, matrix) [2]. | Analyze blank sample, TCQA standard, sample spiked with potential impurities; confirm no interference at TCQA retention time [2]. |
| Linearity & Range | Proof that the method provides results directly proportional to analyte concentration within a given range [1]. | Prepare & analyze a series of TCQA standard solutions across the expected concentration range (e.g., 5-6 concentration levels) [1]. |
| Accuracy | Closeness of measured value to the true value [1]. | Analyze samples spiked with known TCQA concentrations; calculate recovery percentage [3]. |
| Precision | Degree of agreement among individual test results. Includes repeatability and intermediate precision [1]. | Inject multiple preparations of a homogeneous sample (e.g., n=6) on the same day (repeatability) and on different days/different analysts (intermediate precision). |
| Limit of Detection (LOD) & Quantification (LOQ) | LOD: Lowest amount detectable. LOQ: Lowest amount quantifiable with acceptable precision and accuracy [1]. | Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve [3]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [2]. | Small changes in flow rate, mobile phase pH, or column temperature to evaluate impact on system suitability [4]. |
The process of validating and using an HPLC-MS method for purity analysis involves a sequence of steps, from sample preparation to data interpretation. The workflow below outlines this general process.
When comparing techniques for a purity guide, it's important to highlight the distinct advantages of HPLC-MS over other methods.
To create an authoritative guide, consider these practical aspects drawn from the search results:
| Activity/Property | Experimental Model | Key Quantitative Findings | Comparison with Other Polyphenols |
|---|---|---|---|
| Serum Albumin Binding [1] [2] | In vitro binding with Human Serum Albumin (HSA) | • ( K_b = 5.557 \times 10^5 M^{-1} ) • ( n \approx 1 ) binding site • Binding driven by electrostatic interactions (( \Delta H = -28.802 kJ/mol )) | Binds at Sudlow's site II with higher affinity than mono- or di-caffeoylquinic acids, attributed to its plural caffeoyl groups [2]. |
| Neuroprotective Effect [3] | Amyloid-β-induced cytotoxicity in human neuroblastoma SH-SY5Y cells | • Attenuated Aβ-induced cytotoxicity & apoptosis. • ↑ mRNA of glycolytic enzymes (PGAM1, G3PDH, PGK1). • ↑ Intracellular ATP level. | Shows a protective effect similar to 3,5-di-CQA, also through upregulation of glycolytic pathways [3]. |
| Anti-inflammatory & Antiviral [4] | Influenza A virus (IAV) infection in H292 cells; LPS-activated RAW264.7 cells | • Downregulated IAV-induced immune response. • Reduced cytokine production via TLR3/7 signaling pathway. | The specific mechanism of action through TLR3/7 for anti-influenza inflammation is a distinctive finding [4]. |
Here are the methodologies for the key experiments cited in the guide.
This protocol is used to understand the pharmacokinetic behavior of a compound.
This protocol assesses the compound's ability to protect nerve cells from toxic insults, such as those implicated in Alzheimer's Disease.
This protocol elucidates how a compound modulates the immune response to viral infection.
The enhanced efficacy of 3,4,5-TriCQA can be visualized through its interactions with key biological pathways. The following diagrams, created with Graphviz, illustrate these mechanisms.
This diagram shows how 3,4,5-TriCQA counteracts amyloid-β-induced neurotoxicity by boosting the cell's energy production [3].
This diagram illustrates the mechanism by which 3,4,5-TriCQA suppresses excessive inflammation during influenza virus infection [4].
The experimental data highlights several key points regarding 3,4,5-TriCQA's potential:
| Feature | 3,4,5-Tri-O-Caffeoylquinic Acid (TCQA) | Standard Antiviral (e.g., Neuraminidase Inhibitors) | Standard Anti-inflammatory (e.g., Corticosteroids) |
|---|---|---|---|
| Primary Mechanism of Action | Dual action: Directly inhibits influenza A virus (IAV) neuraminidase (NA) protein; suppresses host inflammatory response via TLR3/7 pathway [1]. | Single action: Primarily targets and inhibits viral neuraminidase, preventing viral release from host cells. | Broad anti-inflammatory action; modulates multiple immune gene expressions (e.g., via glucocorticoid receptor). |
| Key Molecular Targets | Viral NA protein; Host TLR3, TLR7, TRIF, MyD88, NF-κB [1]. | Viral NA protein. | Various components of the immune transcription machinery (e.g., NF-κB). |
| Effect on Viral Load | Reduces influenza virus titers [1]. | Reduces influenza virus titers. | Not directly applicable; no direct antiviral effect. |
| Effect on Cytokines | Significantly attenuates IAV-induced overexpression of CXCL10, CCL5, CCL2, TNF-α, IL-6, IFN-β [1]. | Limited or no direct effect on cytokine production. | Broadly suppresses multiple pro-inflammatory cytokines. |
| Supporting Experimental Data (In Vitro) | - NA Inhibition IC₅₀: 8.9 μM against H1N1 NA [1].
For researchers seeking to replicate or build upon these findings, here are the key methodologies cited in the primary study on TCQA [1].
The following diagram illustrates the dual mechanistic pathway of TCQA against Influenza A Virus, integrating both direct viral inhibition and modulation of host immune response.
The table below summarizes the key experimental findings for TCQA, highlighting its multi-target potential across different biological systems [1].
| Cell / Tissue Type | Experimental Model | Key Effects of TCQA | Major Signaling Pathways / Genes Involved |
|---|---|---|---|
| Neuronal Cells | Human neural stem cells (hNSCs), Human neuroblastoma SH-SY5Y, Senescence-accelerated mouse-prone 8 (SAMP8) model | Stimulated neuronal differentiation; Accelerated ATP production; Ameliorated age-related decline in learning and memory | BMP pathway; Genes associated with neurogenesis and ATP processes |
| Pigment & Hair Follicle Cells | Human melanocytes, Human dermal papilla (hDP) cells, Male C3H mice | Promoted hair growth; Induced hair pigmentation; Triggered anagen phase of hair cycle | Wnt/β-catenin pathway |
| Adipocyte, Heart, Vascular, and Muscle Tissues | In vitro and in vivo models (via meta-analysis) | Unveiled novel bioactivities; Strong influence on cell cycle regulation | Cell cycle pathways (specific genes not listed in detail) |
| Pluripotent-like Cells | Human pluripotent-like cells | Upregulated genes for pigment/neuronal differentiation, neurogenesis, ATP processes, inflammation, and cell cycle | Multiple pathways identified via GWAS and transcriptomic meta-analysis |
To ensure reproducibility, here are the methodologies from the key studies on neuronal and dermal cells [1].
The following diagrams, generated with Graphviz, illustrate the primary signaling pathways modulated by TCQA, as identified in the research [1].
Diagram 1: TCQA activates distinct pathways in neuronal and pigment cells, leading to improved cognitive function and hair growth.
Diagram 2: The transcriptomic meta-analysis workflow identified novel tissue targets for TCQA beyond initially studied systems.